ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCLKRBGTWYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN4O2
- Molecular Weight : 330.77 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts various biological pathways, which can lead to therapeutic effects such as:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth.
- Antibacterial Properties : It exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Research Findings
- Antitumor Activity
- Antibacterial Properties
- Anti-inflammatory Effects
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential as a bioactive compound with various therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit potent inhibitory effects against various pathogens, including bacteria and fungi. This compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis in vitro due to its interaction with mycobacterial ATP synthase.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation. The presence of the chlorophenyl group enhances its lipophilicity and metabolic stability, potentially improving its efficacy as an anticancer agent.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that are crucial for disease progression. This includes enzymes involved in cancer metabolism and microbial resistance mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect its pharmacological properties:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances lipophilicity and metabolic stability |
| Methyl Group | Potentially alters reactivity and interactions |
| Amino Group | Critical for biological activity and receptor binding |
Antimycobacterial Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of various pyrazolo[1,5-a]pyrimidines, including this compound. Results demonstrated that this compound exhibited significant inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents.
Anticancer Mechanism Exploration
In a separate investigation published in Cancer Research, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways and modulates cell cycle progression, leading to reduced viability of cancerous cells.
Chemical Reactions Analysis
Hydrolysis
The ethyl carboxylate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. A representative protocol demonstrates:
| Condition | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | LiOH (3 eq), THF/H₂O (1:1) | 25°C | 12 hr | 89% |
This reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
Aminolysis
The ester undergoes direct aminolysis with primary amines under catalyst-free conditions:
| Amine | Solvent | Molar Ratio (ester:amine) | Time | Yield | Source |
|---|---|---|---|---|---|
| 3-Morpholinopropanamine | Neat | 1:3 | 24 hr | 80% |
This single-step amidation avoids traditional coupling agents, demonstrating exceptional atom economy for pharmaceutical derivatization.
Acylation
The C7-amino group reacts selectively with acyl chlorides:
| Acylating Agent | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetyl chloride | Et₃N | DCM | N-acetyl derivative | 78% | |
| Benzoyl chloride | Pyridine | THF | N-benzoyl derivative | 82% |
Control experiments show no competing ester group participation under these conditions.
Diazotization & Coupling
The primary amine undergoes diazotization at 0-5°C with NaNO₂/HCl, enabling subsequent Meerwein arylation:
| Arenediazonium Salt | Cu Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzenediazonium | CuBr | C7-arylazo derivative | 65% |
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group participates in Pd-mediated cross-couplings:
| Reaction Type | Conditions | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 73% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperazine | 68% |
DFT studies suggest the chlorine's ortho-directing effect facilitates regioselective functionalization.
Heterocycle-Directed C-H Activation
The pyrazolo[1,5-a]pyrimidine core enables regiocontrolled C-H functionalization:
| Position | Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| C5 | Rh(III)-catalyzed alkenylation | [Cp*RhCl₂]₂, AgSbF₆, DCE | 5-Alkenyl derivative | 71% | |
| C2 | Photoredox alkylation | Ir(ppy)₃, Hantzsch ester | 2-Alkyl derivative | 63% |
Amino Group Oxidation
Controlled oxidation with mCPBA generates the nitroso derivative:
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| mCPBA | CHCl₃ | 0°C | 58% |
Ester Reduction
Selective reduction of the ester to alcohol proceeds via DIBAL-H:
| Reductant | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| DIBAL-H (1.5 eq) | THF | -78°C | 85% |
Multi-Component Reactions
The compound participates in Groebke-Blackburn-Bienaymé reactions:
| Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Isonitrile + Aldehyde | Sc(OTf)₃, MeCN, 60°C | Imidazo[1,2-a]pyridine fused | 77% |
-
Orthogonal reactivity of amino vs ester groups
-
Pd-catalyzed diversification of the chlorophenyl ring
-
Regioselective C-H functionalization guided by the heterocyclic core
Further research should explore enantioselective modifications and in situ click chemistry applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate are best understood through comparison with structurally related derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations:
Substituent Position and Activity : The 3-(3-chlorophenyl) group in the target compound distinguishes it from positional isomers (e.g., 2-(3-chlorophenyl) in ), which may alter binding pocket interactions in kinase targets .
Role of the 7-Amino Group: The 7-NH₂ moiety is critical across active analogs (e.g., compounds 6m and 6p), suggesting its necessity for hydrogen bonding with kinase ATP-binding domains .
Electron-Withdrawing vs. Lipophilic Groups: Replacement of 3-chlorophenyl with cyano () reduces aromatic interactions, while difluoromethyl () may alter solubility without enhancing target affinity.
Anticancer Potency : Derivatives with substituted phenyl rings (e.g., 3,4,5-trimethoxy in 6m) exhibit superior activity, implying that the target compound’s 3-chlorophenyl group may offer moderate potency but requires further optimization .
Research Findings and Implications
- Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
- Metabolic Considerations : The ethyl ester at position 6 may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved target engagement .
Q & A
Q. Core techniques :
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 10.89 ppm in CDCl3) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH2 bends at ~3300–3500 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 440.94 for triazolopyrimidine derivatives) .
- X-ray crystallography : Resolves molecular conformation (e.g., planar pyrimidine rings, dihedral angles between substituents) and intermolecular interactions (π-π stacking, hydrogen bonds) .
Validation : Cross-check experimental data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities.
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Q. Methodological considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions but may require post-reaction dilution with water to precipitate products .
- Catalysis : Acidic conditions (e.g., HCl in ethanol) facilitate cyclization, while microwave irradiation reduces reaction time (30 min vs. 6 hours for conventional heating) .
- Crystallization : Use mixed solvents (ethanol/water or acetone/cyclohexane) to enhance crystal purity. For example, recrystallization from ethanol yields 67–70% pure crystals for pyrazolo[1,5-a]pyrimidines .
Troubleshooting : Low yields may arise from steric hindrance (e.g., bulky 3-chlorophenyl groups) or competing side reactions (e.g., azo coupling in the presence of diazonium salts) .
Advanced: What structural insights can X-ray crystallography provide for this compound?
Q. Key findings from analogous structures :
- Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (deviation <0.05 Å), with substituents (e.g., ethyl ester, chlorophenyl) adopting orientations dictated by steric and electronic factors .
- Intermolecular interactions : π-π stacking (centroid distances: 3.63–3.88 Å) and C–H···O/N hydrogen bonds stabilize crystal packing, influencing solubility and melting points .
- Conformational rigidity : The fused ring system restricts rotation of the 3-chlorophenyl group, potentially affecting binding in biological assays .
Methodology : Collect data using a Bruker SMART 4K CCD diffractometer (Mo Kα radiation) and refine structures with SHELX software (R-factor <0.05) .
Advanced: How do substituent variations impact the compound’s structure-activity relationships (SAR)?
Q. Case studies from related derivatives :
- Electron-withdrawing groups (e.g., Cl) : Enhance thermal stability (higher melting points: 233–268°C) and modulate electronic properties for target binding .
- Amino vs. cyano substituents : The 7-amino group in the target compound enables hydrogen bonding in biological targets, whereas 6-cyano derivatives show altered reactivity in nucleophilic substitutions .
- Heteroaryl substituents : Furan or thiophene at position 7 increases π-π interactions in enzyme active sites, as seen in COX-2 inhibitors .
Experimental design : Synthesize analogs (e.g., 3-(4-chlorophenyl) vs. 3-(2-methoxyphenyl)) and compare bioactivity (e.g., IC50 in enzyme assays) to map SAR .
Advanced: How should researchers address contradictions in reported physicochemical data?
Q. Common discrepancies and resolutions :
- Melting point variations : Differences in recrystallization solvents (ethanol vs. DMF) can alter purity. Validate via DSC and HPLC .
- NMR shifts : Solvent effects (CDCl3 vs. DMSO-d6) and tautomerism (e.g., enamine vs. keto forms) may cause inconsistencies. Use deuterated solvents and variable-temperature NMR .
- Mass spectral fragmentation : Isotopic patterns (e.g., chlorine’s M+2 peak) must align with theoretical values to confirm molecular formulas .
Best practices : Replicate published methods exactly and cross-validate with multiple techniques (e.g., XRD for structure, TGA for thermal stability).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
